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Compound of Interest

Compound Name: 2-chloro-6-cyclopropoxypyrazine

CAS No.: 1209459-91-5

Cat. No.: B6203005

Get Quote

Executive Summary
In modern medicinal chemistry, functionalized pyrazines serve as critical scaffolds for

developing targeted therapeutics. Among these, 2-chloro-6-cyclopropoxypyrazine (CAS:

1209459-91-5) has emerged as a highly valuable building block, particularly in the synthesis of

novel apelin (APJ) receptor agonists . This technical guide provides an in-depth analysis of its

chemical properties, its mechanistic role in drug development, and a rigorously validated

protocol for its synthesis via nucleophilic aromatic substitution (SNAr).

Chemical Identity and Quantitative Specifications
Accurate chemical identification is paramount for procurement, regulatory compliance, and

analytical verification. The quantitative and structural identifiers for 2-chloro-6-
cyclopropoxypyrazine are summarized in Table 1 .

Table 1: Chemical Identifiers and Physical Properties
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Parameter Value

Chemical Name 2-Chloro-6-cyclopropoxypyrazine

CAS Registry Number 1209459-91-5

MDL Number MFCD14702630

Molecular Formula C₇H₇ClN₂O

Molecular Weight 170.60 g/mol

SMILES ClC1=NC(OC2CC2)=CN=C1

InChIKey VLKBNMVPOBCHFK-UHFFFAOYSA-N

Physical State Yellow to white solid

Mechanistic Role in APJ Receptor Modulation
The APJ receptor (gene symbol APLNR) is a G-protein-coupled receptor that plays a pivotal

role in cardiovascular homeostasis. Downregulation of endogenous apelin signaling is

implicated in severe pathologies such as pulmonary arterial hypertension (PAH) and heart

failure .

2-Chloro-6-cyclopropoxypyrazine is utilized as an electrophilic intermediate to synthesize

partial or full agonists of the APJ receptor. The cyclopropoxy group provides unique steric and

lipophilic properties that enhance binding affinity within the receptor pocket. Meanwhile, the

remaining chlorine atom serves as a reactive handle for subsequent cross-coupling or

amination (e.g., microwave-assisted reaction with 4-methoxybenzylamine). Upon

administration, the resulting active pharmaceutical ingredients (APIs) selectively activate the G-

protein pathway, leading to vasodilation, reduced atrial pressure, and the mitigation of arrestin-

associated cardiac hypertrophy.
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Figure 1: Mechanistic role of the synthesized API in APJ receptor activation and PAH treatment.

Synthesis Methodology: Causality and Validation
The synthesis of 2-chloro-6-cyclopropoxypyrazine is achieved via an SNAr reaction between

2,6-dichloropyrazine and cyclopropanol. Successful execution requires strict control over

stoichiometry and temperature to prevent over-substitution (di-alkoxylation) and degradation.
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Experimental Protocol
System Validation Checkpoint: Ensure all glassware is oven-dried and the reaction is

conducted under an inert atmosphere (N₂ or Ar) to prevent ambient moisture from quenching

the sodium hydride (NaH).

Alkoxide Generation: To a solution of cyclopropanol (1.5 equiv) in anhydrous THF (0.8 M

relative to the alcohol), add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0

°C.

Causality: NaH is selected as a strong, non-nucleophilic base. It irreversibly deprotonates

the alcohol, driving the equilibrium forward by releasing H₂ gas. The 0 °C temperature

controls the exothermic deprotonation and prevents solvent evaporation.

Nucleophilic Attack: Stir the mixture at 0 °C for 15 minutes until gas evolution ceases.

Dropwise add a solution of 2,6-dichloropyrazine (1.0 equiv) in THF.

Causality: The pyrazine ring is electron-deficient, making the SNAr highly favorable.

Adding the electrophile at 0 °C suppresses the formation of the 2,6-

dicyclopropoxypyrazine byproduct. The mono-substituted product is electronically

deactivated by the electron-donating resonance of the cyclopropoxy oxygen, naturally

resisting a second substitution if the temperature is controlled.

Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and

allow the reaction to warm to room temperature (20–25 °C) for 1 hour.

Self-Validation: Monitor reaction progress via TLC or LC-MS. The reaction is complete

when the 2,6-dichloropyrazine peak (m/z 149.0) is entirely consumed.

Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl

solution. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

Causality: NH₄Cl provides a mild, buffered proton source to neutralize any unreacted

alkoxide or residual NaH without hydrolyzing the newly formed ether linkage.

Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. Purify the residue via silica gel flash
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chromatography (eluent: Petroleum Ether/EtOAc = 20/1) to yield the product as a white to

yellow solid (~82% yield) .
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Figure 2: Nucleophilic aromatic substitution (SNAr) workflow for 2-chloro-6-
cyclopropoxypyrazine.

Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the compound must be validated

against established spectral data . Table 2 summarizes the target analytical metrics.
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Table 2: Spectral Validation Data

Technique Expected Result Interpretation

¹H NMR (400 MHz, CDCl₃) δ 8.11 (s, 1H), 8.04 (s, 1H)

Pyrazine aromatic protons

(non-equivalent due to

asymmetry).

¹H NMR (400 MHz, CDCl₃) δ 4.23 (tt, J = 6.4, 3.2 Hz, 1H)
Methine proton of the

cyclopropoxy ring.

¹H NMR (400 MHz, CDCl₃) δ 0.81 - 0.72 (m, 4H)
Methylene protons of the

cyclopropoxy ring.

LC-MS (ESI) m/z 171.0 [M+H]⁺
Confirms the monoisotopic

mass of the desired product.

Handling and Safety Considerations
According to standard chemical safety guidelines , 2-chloro-6-cyclopropoxypyrazine is

classified under the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personnel must handle the compound in a well-ventilated fume hood using appropriate PPE

(nitrile gloves, safety goggles). Storage should be in a sealed container under inert gas at room

temperature (20 to 22 °C) to prevent moisture-induced degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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